An In-depth Technical Guide to the Synthesis and Purification of 5-Oxa-7-azaspiro[3.4]octan-6-one
An In-depth Technical Guide to the Synthesis and Purification of 5-Oxa-7-azaspiro[3.4]octan-6-one
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-Oxa-7-azaspiro[3.4]octan-6-one, a spirocyclic β-lactam with potential applications in medicinal chemistry and drug discovery. Spirocyclic scaffolds have gained significant attention due to their inherent three-dimensional nature, which can lead to improved physicochemical and pharmacological properties of drug candidates.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Spirocyclic β-Lactams
β-lactams are a class of four-membered cyclic amides that form the core structure of many clinically important antibiotics, such as penicillins and cephalosporins.[3][4] Their biological activity often stems from the ability to acylate and inhibit bacterial enzymes essential for cell wall synthesis.[4] The incorporation of a spirocyclic moiety into the β-lactam scaffold introduces conformational rigidity and a unique three-dimensional architecture.[1] This can lead to enhanced target selectivity, improved metabolic stability, and novel pharmacological activities beyond antibacterial effects, including cholesterol absorption inhibition, and antiviral or anticancer properties.[4][5][6]
5-Oxa-7-azaspiro[3.4]octan-6-one is a novel spirocyclic β-lactam that combines the strained four-membered β-lactam ring with an oxetane ring. The oxetane moiety is a recognized bioisostere for carbonyl groups and can improve metabolic stability and aqueous solubility.[7] The synthesis and purification of this compound, therefore, present an interesting challenge and a valuable endeavor for the exploration of new chemical space in drug discovery.
Synthetic Strategy: The Staudinger [2+2] Cycloaddition
The most prominent and versatile method for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine.[8][9][10][11] This reaction is highly valued for its convergence and ability to create the β-lactam ring in a single step.
The synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one can be strategically approached via the Staudinger reaction. The key retrosynthetic disconnection is across the C2-C3 and N1-C4 bonds of the β-lactam ring, leading back to an imine derived from an oxetane precursor and a suitable ketene.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 5-Oxa-7-azaspiro[3.4]octan-6-one.
This retrosynthetic approach identifies oxetan-3-one, benzylamine, and methoxyacetyl chloride as readily available starting materials. The synthesis will proceed in two main stages: the formation of the imine precursor and the subsequent Staudinger cycloaddition.
Part 1: Synthesis of the Imine Precursor
The imine required for the Staudinger reaction can be synthesized by the condensation of oxetan-3-one with benzylamine.
Experimental Protocol: Synthesis of N-benzyl-1-oxa-spiro[2.3]hexan-5-imine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add oxetan-3-one (1.0 eq), benzylamine (1.0 eq), and toluene (5 mL per mmol of oxetan-3-one).
-
Reaction Conditions: Heat the mixture to reflux and allow it to stir for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is typically used in the next step without further purification.
Part 2: Staudinger [2+2] Cycloaddition
The core of the synthesis is the [2+2] cycloaddition between the in situ generated ketene and the previously synthesized imine. Methoxyketene will be generated in situ from methoxyacetyl chloride in the presence of a base, such as triethylamine.
Mechanism of the Staudinger Reaction
The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[8][9][12] Subsequent ring closure of this intermediate yields the β-lactam ring.[8][12]
Caption: Key steps in the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one.
Experimental Protocol: Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the crude N-benzyl-1-oxa-spiro[2.3]hexan-5-imine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of imine). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To this solution, add triethylamine (1.2 eq). Then, add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: The resulting N-benzyl protected β-lactam is then deprotected. A common method is catalytic hydrogenation. Dissolve the crude product in ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude 5-Oxa-7-azaspiro[3.4]octan-6-one is then purified by column chromatography.
Purification of 5-Oxa-7-azaspiro[3.4]octan-6-one
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual catalyst. Flash column chromatography is the recommended method.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent system.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to ensure good separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Oxa-7-azaspiro[3.4]octan-6-one.
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) |
| Detection | UV light (if applicable) or potassium permanganate stain |
Characterization
The structure and purity of the synthesized 5-Oxa-7-azaspiro[3.4]octan-6-one should be confirmed by various spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the oxetane and cyclobutane rings, and the N-H proton of the lactam. |
| ¹³C NMR | A signal for the carbonyl carbon of the β-lactam (around 165-175 ppm), signals for the spiro carbon and other carbons of the bicyclic system. |
| IR Spectroscopy | A strong absorption band for the β-lactam carbonyl group (around 1730-1770 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₉NO₂, MW: 127.14 g/mol ).[13] |
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Acyl chlorides are corrosive and moisture-sensitive; handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This guide has outlined a detailed and practical approach for the synthesis and purification of 5-Oxa-7-azaspiro[3.4]octan-6-one. The Staudinger [2+2] cycloaddition provides a reliable and efficient route to this novel spirocyclic β-lactam. The protocols provided herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, enabling the exploration of this and related compounds for potential therapeutic applications.
References
-
Staudinger Synthesis - Organic Chemistry Portal. [Link]
-
Staudinger synthesis - Wikipedia. [Link]
-
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PubMed Central. [Link]
-
Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile | Journal of the American Chemical Society - ACS Publications. [Link]
-
Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. [Link]
-
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC - NIH. [Link]
-
Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. [Link]
-
5-Oxa-2,7-diazaspiro[3.4]octan-6-one | C5H8N2O2 | CID 105427353 - PubChem. [Link]
-
5-oxa-7-azaspiro[3.4]octan-6-one - PubChemLite. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
-
Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base catalyst - PubMed. [Link]
-
Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC - NIH. [Link]
-
Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Oxa-7-azaspiro[3.4]octan-6-one | CymitQuimica [cymitquimica.com]
